2-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone 2,2,2-trifluoroacetate
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Overview
Description
2-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone 2,2,2-trifluoroacetate is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The trifluoroacetate group enhances the compound’s stability and solubility, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone 2,2,2-trifluoroacetate typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pfitzinger reaction, where an aniline derivative reacts with an aldehyde in the presence of a base.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.
Formation of the Ethanone Group: The ethanone group can be introduced through an acylation reaction using an acyl chloride.
Addition of the Trifluoroacetate Group: The final step involves the addition of the trifluoroacetate group through a reaction with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
2-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone 2,2,2-trifluoroacetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinoline: A simpler analog with similar biological activities.
1,2,3,4-Tetrahydroquinoline: A reduced form of quinoline with different chemical properties.
Quinoline N-oxides: Oxidized derivatives with distinct reactivity.
Uniqueness
2-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which enhances its stability and solubility. This makes it a valuable intermediate in various chemical reactions and a potential candidate for drug development.
Properties
CAS No. |
915018-74-5 |
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Molecular Formula |
C13H15F3N2O3 |
Molecular Weight |
304.26 g/mol |
IUPAC Name |
2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H14N2O.C2HF3O2/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13;3-2(4,5)1(6)7/h1-2,4,6H,3,5,7-8,12H2;(H,6,7) |
InChI Key |
SPKIQWGFVUIGFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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